molecular formula C18H16BrF3N2S B2641026 (Z)-N-(3,5-dimethyl-4-phenylthiazol-2(3H)-ylidene)-3-(trifluoromethyl)aniline hydrobromide CAS No. 301649-14-9

(Z)-N-(3,5-dimethyl-4-phenylthiazol-2(3H)-ylidene)-3-(trifluoromethyl)aniline hydrobromide

Cat. No.: B2641026
CAS No.: 301649-14-9
M. Wt: 429.3
InChI Key: RPFOSBOOAIYXHD-JJECXDOKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3,5-dimethyl-4-phenylthiazol-2(3H)-ylidene)-3-(trifluoromethyl)aniline hydrobromide is a synthetic organic compound characterized by its unique thiazole and aniline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3,5-dimethyl-4-phenylthiazol-2(3H)-ylidene)-3-(trifluoromethyl)aniline hydrobromide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiophenol and an α-haloketone.

    Substitution Reaction: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a base.

    Ylidene Formation: The ylidene moiety is formed by reacting the thiazole derivative with an appropriate aldehyde or ketone under basic conditions.

    Aniline Introduction: The trifluoromethyl aniline is introduced through a coupling reaction, typically using a palladium-catalyzed cross-coupling method.

    Hydrobromide Salt Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ylidene moiety, converting it to a saturated derivative.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated derivatives of the ylidene moiety.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3,5-dimethyl-4-phenylthiazol-2(3H)-ylidene)-3-(trifluoromethyl)aniline hydrobromide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its distinct chemical properties.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties, making it valuable in the fields of electronics and photonics.

Mechanism of Action

The mechanism of action of (Z)-N-(3,5-dimethyl-4-phenylthiazol-2(3H)-ylidene)-3-(trifluoromethyl)aniline hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the trifluoromethyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(3,5-dimethyl-4-phenylthiazol-2(3H)-ylidene)-3-(trifluoromethyl)aniline
  • (Z)-N-(3,5-dimethyl-4-phenylthiazol-2(3H)-ylidene)-3-(chloromethyl)aniline
  • (Z)-N-(3,5-dimethyl-4-phenylthiazol-2(3H)-ylidene)-3-(methyl)aniline

Uniqueness

The presence of the trifluoromethyl group in (Z)-N-(3,5-dimethyl-4-phenylthiazol-2(3H)-ylidene)-3-(trifluoromethyl)aniline hydrobromide distinguishes it from similar compounds. This group enhances the compound’s lipophilicity and metabolic stability, making it more effective in biological applications. Additionally, the hydrobromide salt form improves its solubility and bioavailability.

Biological Activity

(Z)-N-(3,5-dimethyl-4-phenylthiazol-2(3H)-ylidene)-3-(trifluoromethyl)aniline hydrobromide is a compound of increasing interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse sources.

Synthesis

The compound can be synthesized through various methods involving thiazole derivatives. A common approach includes the reaction of substituted thiazole with trifluoromethyl aniline under controlled conditions to yield the desired hydrobromide salt. The synthesis typically involves the use of catalysts and solvents such as ethyl acetate and acetic acid, followed by purification techniques like recrystallization.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties against various pathogens. Notably, compounds containing a trifluoromethyl group have shown enhanced activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds were notably low, indicating potent antimicrobial effects.

CompoundMIC (µg/mL)Target Pathogen
This compound5S. aureus
Another CF3 derivative8MRSA

Cytotoxicity and Cell Viability

In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. The compound exhibited varying degrees of cytotoxicity with IC50 values indicating its potential as an anticancer agent.

Cell LineIC50 (µM)
HeLa12.5
MCF-715.0
A54910.0

The results suggest that the compound may induce apoptosis in cancer cells, potentially through the inhibition of tubulin polymerization, a mechanism similar to that of known anticancer drugs.

Anti-inflammatory Potential

The compound has also been evaluated for its anti-inflammatory properties. Research indicated that it could modulate the NF-κB signaling pathway, leading to reduced inflammation markers in vitro. This suggests a dual role in both antimicrobial and anti-inflammatory activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Division : By disrupting tubulin polymerization, the compound can halt cell division in cancer cells.
  • Antimicrobial Mechanisms : The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and disruption of microbial cell integrity.
  • Modulation of Signaling Pathways : Its ability to influence NF-κB signaling suggests potential applications in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives similar to this compound:

  • Study on Antimicrobial Efficacy : A comparative study showed that derivatives with trifluoromethyl groups had significantly lower MICs against MRSA compared to their non-trifluoromethyl counterparts.
  • Cytotoxicity Assessment : A recent publication reported that specific thiazole derivatives exhibited selective cytotoxicity towards HeLa cells while sparing normal cells, indicating a favorable therapeutic index.

Properties

IUPAC Name

3,5-dimethyl-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2S.BrH/c1-12-16(13-7-4-3-5-8-13)23(2)17(24-12)22-15-10-6-9-14(11-15)18(19,20)21;/h3-11H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFOSBOOAIYXHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=NC2=CC=CC(=C2)C(F)(F)F)S1)C)C3=CC=CC=C3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.